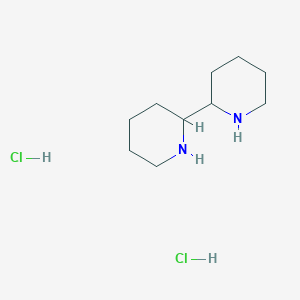

2,2'-Bipiperidine dihydrochloride

Overview

Description

2,2’-Bipiperidine dihydrochloride is an intercalating agent . It is used in the synthesis of organomodified montmorillonite (MMT) clay .

Synthesis Analysis

The synthesis of 2,2’-Bipiperidine dihydrochloride involves the use of organomodified montmorillonite (MMT) clay . It is also used as a reactant for the synthesis of isoreticular chemicals and heterocyclic amide hydraphile synthetic cation transporters .Molecular Structure Analysis

The molecular formula of 2,2’-Bipiperidine dihydrochloride is C10H22Cl2N2 . Its average mass is 241.201 Da and its monoisotopic mass is 240.115997 Da .Chemical Reactions Analysis

2,2’-Bipiperidine dihydrochloride has been used in the synthesis of organomodified montmorillonite (MMT) clay . It is also a reactant for the synthesis of isoreticular chemicals and heterocyclic amide hydraphile synthetic cation transporters .Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2’-Bipiperidine dihydrochloride include its molecular formula (C10H22Cl2N2), average mass (241.201 Da), and monoisotopic mass (240.115997 Da) .Scientific Research Applications

Optical Resolution in Chemistry

2,2'-Bipiperidine dihydrochloride plays a role in optical resolution, a process vital in chemistry. For instance, the separation of racemic 2,2'-bipiperidine and its meso form has been achieved using its dihydrochloride salt. This separation is essential for producing optically pure compounds, critical in various chemical applications (Sato et al., 1985).

Asymmetric Catalysis

2,2'-Bipiperidine derivatives have been developed for asymmetric catalysis, an important process in organic chemistry. Chiral imidazolinium salts derived from 2,2'-Bipiperidine are used in rhodium and iridium complexes for catalytic asymmetric reactions. These applications demonstrate the compound's versatility and effectiveness in enantioselective synthesis (Herrmann et al., 2006).

Catalysis in Organic Reactions

2,2'-Bipiperidine-based compounds are also efficient catalysts in organic reactions. For example, a complex derived from enantiomeric bipiperidine and copper(II) acetate hydrate efficiently catalyzes the enantioselective Henry reaction. Such reactions are vital in producing various organic compounds (Noole et al., 2010).

Organocatalysis

Bipiperidine derivatives demonstrate utility as organocatalysts. They have been employed in the Michael addition of aldehydes to nitroolefins, displaying high diastereo- and enantioselectivity, which is crucial for the synthesis of many organic molecules (Laars et al., 2009).

Iron Catalysis in Oxidation Reactions

A new aminopyridine ligand derived from bipiperidine coordinates to iron(II), yielding a selective catalyst for olefin epoxidation with hydrogen peroxide. This application highlights the compound's potential in industrial and synthetic chemistry processes (Mikhalyova et al., 2012).

Tyrosinase Inhibition

Bipiperidine-based inhibitors have been synthesized and tested for tyrosinase inhibition, demonstrating potential in pharmaceutical and cosmetic industries for addressing pigmentation issues and developing skin-care products (Khan et al., 2005).

In Chromosome Marker Development

Acridine derivatives, including Quinacrine dihydrochloride, have been used as chromosome markers. This application is significant in genetics and molecular biology for studying chromosomal structures and functions (Vosa, 1970).

Safety and Hazards

Properties

IUPAC Name |

2-piperidin-2-ylpiperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h9-12H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPPGUISBCIWMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2CCCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647575 | |

| Record name | 2,2'-Bipiperidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51591-01-6 | |

| Record name | 2,2'-Bipiperidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B1629555.png)

![Sodium;2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]acetic acid](/img/structure/B1629561.png)

![4-bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629572.png)

![3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B1629576.png)